![molecular formula C26H32N2O2 B7549487 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide, also known as OCPA, is a synthetic compound that has gained significant attention in the field of scientific research. OCPA is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mécanisme D'action
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide acts as a competitive inhibitor of PTP1B by binding to the active site of the enzyme. PTP1B plays a critical role in the negative regulation of insulin signaling by dephosphorylating insulin receptor substrate proteins. Inhibition of PTP1B by 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide leads to increased insulin signaling and glucose uptake in cells.
Biochemical and Physiological Effects:
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has also been shown to reduce body weight and improve metabolic parameters in obese mice. In addition, 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to inhibit cancer cell growth and migration in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide is its high potency and selectivity for PTP1B. 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to have minimal off-target effects in cells and animal models. However, one of the limitations of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
Future research on 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide could focus on its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer. In addition, further studies could investigate the pharmacokinetics and toxicity of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide in animal models and humans. Finally, the development of more potent and selective PTP1B inhibitors could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and cancer.
In conclusion, 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide is a synthetic compound that has shown great promise in scientific research for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer. 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide acts as a potent inhibitor of PTP1B, leading to improved insulin sensitivity and glucose tolerance in animal models of diabetes. While 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has some limitations in experimental settings, its high potency and selectivity make it a valuable tool for scientific research. Future research on 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide could lead to the development of novel therapeutic agents for the treatment of metabolic disorders and cancer.
Méthodes De Synthèse
The synthesis of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide involves a multi-step process that starts with the reaction of 4-(octyloxy)benzaldehyde with malononitrile in the presence of sodium ethoxide, followed by the reaction of the resulting compound with 1-phenylethylamine and acetic anhydride. The final step involves the reaction of the resulting compound with acetic acid to obtain 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide.
Applications De Recherche Scientifique
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-octoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-3-4-5-6-7-11-18-30-25-16-14-22(15-17-25)19-24(20-27)26(29)28-21(2)23-12-9-8-10-13-23/h8-10,12-17,19,21H,3-7,11,18H2,1-2H3,(H,28,29)/b24-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPGMTKIPSDYDE-LYBHJNIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
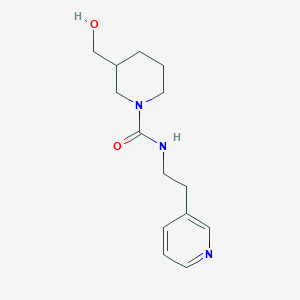
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
![2-[2-methoxy-4-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7549467.png)
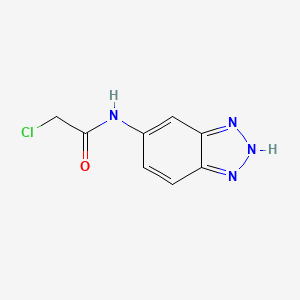
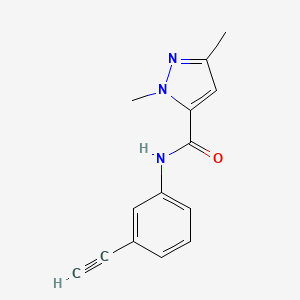
![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
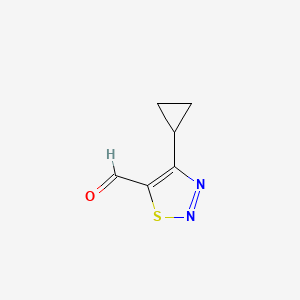
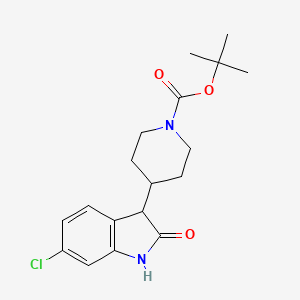
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)